2-Oxaspiro[3.5]nonane-7-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.5]nonane-7-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation of the corresponding alcohol or alkene intermediate can introduce the aldehyde functionality .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.5]nonane-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the positions adjacent to the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-Oxaspiro[3.5]nonane-7-carboxylic acid.
Reduction: Formation of 2-Oxaspiro[3.5]nonane-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxaspiro[3.5]nonane-7-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.5]nonane-7-carbaldehyde involves its interaction with molecular targets through its aldehyde group and spirocyclic structure. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.5]nonane-7-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-Oxaspiro[3.5]nonane-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Oxaspiro[3.5]nonane-7-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
2-Oxaspiro[3.5]nonane-7-carbaldehyde is unique due to its specific combination of a spirocyclic structure and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-oxaspiro[3.5]nonane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h5,8H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWIPEBABZZMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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